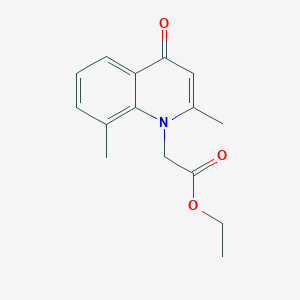

ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate

Description

Ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a 4-oxo group on the quinoline core, methyl substituents at positions 2 and 8, and an ethyl acetate moiety at the 1-position. Quinoline derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-11(3)8-13(17)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEYESJLVCXAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=CC=CC(=C21)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a quinoline moiety. The presence of the ethyl acetate group enhances its solubility and bioavailability, which are crucial for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it may inhibit topoisomerase enzymes essential for DNA replication, leading to potential anticancer effects .

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cell signaling. This modulation may result in anti-inflammatory effects observed in various studies .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has demonstrated activity against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 22 |

The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Anticancer Effect in Mice : A recent study investigated the effect of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues .

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests its potential use as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics:

- Bioavailability : Studies suggest that the compound has moderate bioavailability due to its lipophilic nature.

- Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism, with several metabolites exhibiting similar biological activities.

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives, including ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate, have been studied for their antibacterial properties. Research indicates that certain quinolonecarboxylic acid derivatives exhibit potent antibacterial effects against gram-positive bacteria such as Propionibacterium acnes and Staphylococcus aureus . These compounds can serve as a foundation for developing new antibiotics that address antibiotic resistance issues.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of quinoline derivatives against various cancer cell lines. For instance, compounds derived from the quinoline structure have shown promising antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . this compound may contribute to this field by serving as a scaffold for synthesizing more potent anticancer agents.

Synthesis of Novel Derivatives

The compound can be utilized as a precursor in the synthesis of various modified quinoline derivatives through chemoselective reactions. For example, it can react with different acylating agents to produce N-substituted derivatives that enhance biological activity . The ability to modify the compound's structure allows researchers to explore a wide range of biological activities.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of sustainable synthetic routes for quinoline derivatives. This compound can be synthesized using environmentally friendly catalysts and solvents, thereby reducing the ecological footprint of chemical manufacturing processes .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 2,8-dimethyl-4-oxo scaffold shows promise for antimicrobial applications, with methyl groups enhancing membrane permeability compared to polar substituents like methoxy or bromine .

- Synthetic Feasibility : Ethyl acetate derivatives are typically easier to synthesize and purify than carboxylic acid analogues, as evidenced by scalable protocols in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.